Tert-butyl 6-(2-methyl-5-nitrophenylcarbamoyl)benzo[D]thiazol-2-ylcarbamate
Description
Tert-butyl 6-(2-methyl-5-nitrophenylcarbamoyl)benzo[d]thiazol-2-ylcarbamate (molecular formula: C₂₀H₂₀N₄O₅S, molecular weight: 428.5 g/mol) is a benzo[d]thiazole derivative featuring a tert-butyl carbamate group at position 2 and a 2-methyl-5-nitrophenylcarbamoyl substituent at position 6 . This compound has been investigated in diverse biomedical contexts, including anti-infective research and signaling pathway modulation (e.g., MAPK/ERK, PI3K/Akt/mTOR) .
Properties
Molecular Formula |
C20H20N4O5S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
tert-butyl N-[6-[(2-methyl-5-nitrophenyl)carbamoyl]-1,3-benzothiazol-2-yl]carbamate |
InChI |
InChI=1S/C20H20N4O5S/c1-11-5-7-13(24(27)28)10-15(11)21-17(25)12-6-8-14-16(9-12)30-18(22-14)23-19(26)29-20(2,3)4/h5-10H,1-4H3,(H,21,25)(H,22,23,26) |
InChI Key |
JXOPKHZBMBQLBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(2-methyl-5-nitrophenylcarbamoyl)benzo[D]thiazol-2-ylcarbamate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Carbamate Group: The tert-butyl carbamate group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Coupling with the Nitrobenzene Derivative: The final step involves coupling the thiazole ring with the nitrobenzene derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine group.
Substitution: The methyl group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Hydrolysis: Acidic or basic conditions can be used, such as hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Hydrolysis: Formation of tert-butyl alcohol and the corresponding amine.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a tert-butyl group, a benzo[d]thiazole moiety, and a carbamate functional group. The synthesis of tert-butyl 6-(2-methyl-5-nitrophenylcarbamoyl)benzo[D]thiazol-2-ylcarbamate can be achieved through several methods, which typically involve nucleophilic substitution reactions. These reactions are driven by the electrophilic nature of the carbonyl carbon in the carbamate group, allowing for further synthetic modifications.
Synthetic Route Overview:
- Starting Materials : The synthesis begins with readily available benzo[d]thiazole derivatives.
- Reagents : Common reagents include carbamates and nitrophenyl derivatives.
- Reaction Conditions : Controlled temperature and pH are crucial for optimizing yields.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antibacterial Properties : In vitro studies have shown effectiveness against various bacterial strains.
- Antifungal Activity : The compound demonstrates potential in combating fungal infections.
- Anticancer Effects : Preliminary studies suggest inhibition of cell proliferation in cancer cell lines, particularly breast cancer.
The nitrophenyl moiety enhances the pharmacological profile by interacting with biological targets such as enzymes and receptors.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique functionalities of this compound against structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Tert-butyl 6-(5-chloro-2H-benzotriazol-2-yl)phenol | Benzotriazole moiety | UV absorption | Used in cosmetics |
| 4-Methyl-N-(4-nitrophenyl)-1H-pyrazole | Nitro group | Antimicrobial | Different heterocyclic structure |
| N,N-Diethyl-meta-toluamide | Aromatic ring | Insect repellent | Commonly used in personal care |
This table illustrates how the specific combination of functionalities in this compound may contribute to its distinct biological properties.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study evaluated the antimicrobial effects of various thiazole derivatives, including those similar to this compound. Results indicated that certain derivatives exhibited promising activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : The anticancer potential was assessed using the MCF7 breast cancer cell line, where specific compounds demonstrated significant cytotoxicity, suggesting that modifications to the benzo[d]thiazole structure could enhance efficacy .
- Pharmacodynamics Studies : Investigations into the interactions of this compound with biological systems are essential for understanding its safety profiles and therapeutic windows. Such studies may include molecular docking simulations to predict binding affinities with target proteins .
Mechanism of Action
The mechanism of action of tert-butyl 6-(2-methyl-5-nitrophenylcarbamoyl)benzo[D]thiazol-2-ylcarbamate would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group could undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s benzo[d]thiazole core is shared with several derivatives, but key substituents dictate its pharmacological and physicochemical properties. Below is a comparative table of related compounds:
Pharmacological and Physicochemical Properties
- Solubility : The nitro and carbamoyl groups in the target compound may reduce aqueous solubility compared to analogs like tert-butyl 5-bromobenzo[d]thiazol-2-ylcarbamate, which lacks polar substituents .
- Selectivity : Compared to piperidine-carboxamide derivatives (e.g., 14h), the target compound’s nitro-phenyl group could confer selectivity for kinases over off-target receptors .
- Stability : The tert-butyl carbamate group enhances resistance to hydrolysis relative to methyl carbamates, as seen in CDK9 inhibitors .
Biological Activity
Tert-butyl 6-(2-methyl-5-nitrophenylcarbamoyl)benzo[D]thiazol-2-ylcarbamate is a compound of significant interest due to its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.
Structural Overview
The compound can be represented by the molecular formula with a molecular weight of 428.46 g/mol. The structure features a benzothiazole moiety substituted with a carbamate group and a nitrophenyl group, which are critical for its biological function.
Antimicrobial Properties
Research has indicated that benzothiazole derivatives exhibit notable antimicrobial activities. Specifically, compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, studies on related benzothiazole compounds have demonstrated their ability to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that the nitrophenyl substitution may enhance this activity through mechanisms such as disruption of bacterial cell walls or interference with metabolic pathways .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Benzothiazole derivatives have been studied for their inhibitory effects on various enzymes, including those involved in cancer progression and microbial resistance. The presence of the carbamate group is often associated with increased binding affinity to target enzymes, which could be explored in future studies involving this compound .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzothiazole derivatives, revealing that modifications at the 6-position significantly enhanced activity against Staphylococcus aureus and Escherichia coli. The presence of nitro groups was particularly noted for augmenting this effect through electron-withdrawing properties that increase reactivity towards bacterial targets .
- Cytotoxicity Assessment : In a cytotoxicity assay conducted on human cancer cell lines (e.g., MCF-7), related benzothiazole compounds exhibited IC50 values in the micromolar range, indicating moderate cytotoxic effects. Future investigations into this compound could provide insights into its specific cytotoxic profile .
Research Findings Summary
Q & A
Q. Key Considerations :
- Steric hindrance from the benzo[d]thiazole ring may necessitate prolonged reaction times.
- Boc protection is reversible under acidic conditions, enabling selective deprotection in multi-step syntheses.
How is the carbamoyl group at the 6-position of benzo[d]thiazole synthesized?
Basic Research Question
The 6-carbamoyl substituent is introduced via coupling reactions. A representative method involves:
Activating the benzo[d]thiazole-6-carboxylic acid derivative with coupling agents like HATU or EDCI.
Reacting with 2-methyl-5-nitroaniline in the presence of a base (e.g., DIPEA) in DMF.
Stirring at room temperature for 4–6 hours.
Isolating the product via precipitation or chromatography .
Q. Characterization :
- ¹H NMR : Look for signals corresponding to the aromatic protons of the 2-methyl-5-nitrophenyl group (δ 7.5–8.5 ppm) and the tert-butyl group (δ 1.3–1.4 ppm) .
- IR : Confirm the carbamate (C=O stretch at ~1680 cm⁻¹) and carbamoyl (N-H stretch at ~3300 cm⁻¹) groups .
What advanced techniques resolve conflicting spectroscopic data during structural elucidation?
Advanced Research Question
Conflicts in NMR or mass spectrometry (MS) data can arise from impurities, tautomerism, or dynamic effects. Methodological approaches include:
2D NMR (HSQC, HMBC) : Correlates proton and carbon signals to confirm connectivity, especially for overlapping aromatic signals .
High-Resolution Mass Spectrometry (HRMS) : Determines exact mass to rule out isobaric interferences. For example, HRMS of similar compounds shows mass accuracy within 0.4 ppm .
X-ray Crystallography : Resolves ambiguity in regiochemistry or stereochemistry, as demonstrated for tert-butyl carbamate derivatives in solid-state studies .
Example : In , conflicting ¹H NMR signals for diastereomers were resolved using [α]D optical rotation data and NOE experiments .
How can Suzuki-Miyaura cross-coupling improve functionalization of the benzo[d]thiazole core?
Advanced Research Question
Suzuki-Miyaura reactions enable the introduction of aryl/heteroaryl groups at the 6-position of benzo[d]thiazole. Key steps include:
Borylation : Converting a bromo-substituted benzo[d]thiazole (e.g., tert-butyl 6-bromobenzo[d]thiazol-2-ylcarbamate) to a boronic ester using Pd(dppf)Cl₂ and bis(pinacolato)diboron .
Coupling : Reacting the boronic ester with an aryl halide (e.g., 2-methoxypyrimidin-5-ylboronic acid) under Pd(OAc)₂ catalysis.
Optimization : Adjusting solvent (toluene/ethanol), temperature (80–100°C), and base (Na₂CO₃) to achieve >75% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
